4-Mercaptobutyramidine

Beschreibung

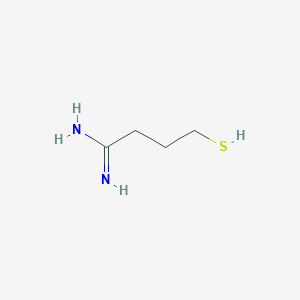

4-Mercaptobutyramidine (hypothetical IUPAC name: 4-sulfanylbutanamide) is a sulfur-containing organic compound characterized by a four-carbon aliphatic chain with a terminal thiol (-SH) group and an amide (-CONH₂) functional group. The compound’s dual functional groups suggest reactivity in biochemical and synthetic contexts, though specific research findings require extrapolation from related molecules.

Eigenschaften

IUPAC Name |

4-sulfanylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H3,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSSRBLTUVPKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=N)N)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154535 | |

| Record name | 4-Mercaptobutyramidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124985-62-2 | |

| Record name | 4-Mercaptobutyramidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124985622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptobutyramidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

4-Mercaptobutyric Acid (CAS: 13095-73-3)

Structure : C₄H₈O₂S (HS-CH₂-CH₂-CH₂-COOH)

Molecular Weight : 120.17 g/mol

Key Properties :

Comparison with 4-Mercaptobutyramidine :

- Functional Groups : 4-Mercaptobutyric acid has a carboxylic acid (-COOH) instead of an amide (-CONH₂). This difference impacts solubility (higher water solubility for the acid) and reactivity (amide’s resistance to hydrolysis).

- Biological Relevance : The carboxylic acid group in 4-Mercaptobutyric acid facilitates metal ion chelation, whereas the amide in this compound may enhance stability in biological systems.

2-Mercaptopyrimidine (CAS: 1450-85-7)

Structure : C₄H₄N₂S (aromatic pyrimidine ring with -SH substitution at position 2)

Molecular Weight : 112.15 g/mol

Key Properties :

Comparison with this compound :

- Aromaticity vs. Aliphatic Chain : 2-Mercaptopyrimidine’s aromatic ring enables π-π stacking and metal coordination, unlike the flexible aliphatic chain of this compound.

- Reactivity : The thiol in 2-Mercaptopyrimidine participates in nucleophilic substitution, while the amide in this compound may engage in hydrogen bonding or enzymatic interactions.

4-Amino-2-mercaptopyrimidine

Structure : C₄H₅N₃S (pyrimidine with -SH at position 2 and -NH₂ at position 4)

Key Properties :

Comparison with this compound :

- Biological Targets : The pyrimidine scaffold targets nucleic acid biosynthesis, while the aliphatic amide in this compound may interact with protein active sites.

4-Amino-2-mercaptopyrimidine-5-carboxamide (CAS: 89323-11-5)

Structure : C₅H₆N₄OS (pyrimidine with -SH, -NH₂, and -CONH₂ substitutions)

Key Properties :

Comparison with this compound :

- Complexity : The additional carboxamide group in this compound increases hydrogen-bonding capacity compared to this compound’s simpler structure.

- Thermal Stability : Both compounds require careful handling, but this compound’s aliphatic chain may reduce decomposition risks compared to aromatic derivatives.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : Thiol (-SH) groups in all compounds enable disulfide bond formation, metal chelation, and redox reactions. The amide group in this compound may confer resistance to enzymatic degradation compared to carboxylic acids .

- Thermal Stability : Aromatic mercaptopyrimidines (e.g., 2-Mercaptopyrimidine) decompose at high temperatures (230°C), whereas aliphatic analogs like 4-Mercaptobutyric acid likely exhibit lower thermal resilience .

- Safety : Aliphatic thiols (e.g., 4-Mercaptobutyric acid) generally pose fewer combustion risks than aromatic thiols, though all require precautions against oxidation .

Notes and Limitations

- The provided evidence lacks direct information on This compound , necessitating comparisons with structurally related compounds.

- Discrepancies exist between the named compound and available data (e.g., 4-Mercaptobutyric acid vs.

- Further experimental studies are required to validate the hypothesized properties and applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.